Stereochemical Identity: Distinct Optical Rotation and Melting Behavior Versus L- and DL-Forms
The (R)-enantiomer (D-form) exhibits a specific optical rotation of [α]D23 -28.0° (c = 2 in 6N HCl), which is distinct from the L-form ([α]D23 -28.8° under identical conditions) and the DL-form (mp 218-224°C) [1]. This stereochemical purity is essential for enantioselective applications.
| Evidence Dimension | Optical rotation |
|---|---|
| Target Compound Data | [α]D23 -28.0° (c = 2 in 6N HCl) |
| Comparator Or Baseline | L-Pentahomoserine: [α]D23 -28.8° (c = 2 in 6N HCl); DL-Pentahomoserine: mp 218-224°C |
| Quantified Difference | Difference of 0.8° in specific rotation; distinct melting point range |
| Conditions | Polarimetry at 23°C, sodium D-line (589 nm), 6N HCl solution |
Why This Matters
Procurement of the correct enantiomer with verified optical rotation ensures experimental reproducibility in stereospecific assays and avoids confounding effects from racemic mixtures.
- [1] PeptideDB. (n.d.). Pentahomoserine: Pharmacological activity, Biological activity, physicochemical property. View Source
